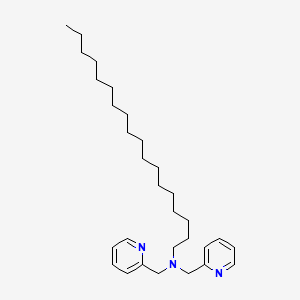
Bis(2-pyridylmethyl)octadecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-pyridylmethyl)octadecylamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. This compound is characterized by the presence of two pyridylmethyl groups attached to an octadecylamine backbone, making it a valuable ligand in coordination chemistry and polymer science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-pyridylmethyl)octadecylamine typically involves the reaction of 2-(chloromethyl)pyridine hydrochloride with octadecylamine. The process begins by dissolving 2-(chloromethyl)pyridine hydrochloride in water and adjusting the pH to 8 using a sodium hydroxide solution. Octadecylamine is then dissolved in dichloromethane, and the two solutions are mixed and vigorously stirred .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of controlled radical polymerization techniques. These methods ensure the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-pyridylmethyl)octadecylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) bromide, hexadecane, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Bis(2-pyridylmethyl)octadecylamine has a wide range of scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of complex structures with metals.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research into its potential medical applications is ongoing, with studies exploring its use in drug delivery systems.
Industry: This compound is employed in the production of hybrid polymer materials and core-shell particles, which have applications in coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of Bis(2-pyridylmethyl)octadecylamine primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparaison Avec Des Composés Similaires
Bis(2-pyridylmethyl)octadecylamine can be compared to other similar compounds, such as:
Bis(2-pyridylmethyl)amine: Lacks the octadecyl group, resulting in different solubility and reactivity properties.
Bis(2-pyridylmethyl)ethylamine: Contains a shorter alkyl chain, affecting its coordination behavior and applications.
Bis(2-pyridylmethyl)propylamine: Similar to the ethyl derivative but with a slightly longer alkyl chain, influencing its physical and chemical properties
Propriétés
Formule moléculaire |
C30H49N3 |
|---|---|
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
N,N-bis(pyridin-2-ylmethyl)octadecan-1-amine |
InChI |
InChI=1S/C30H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33(27-29-22-17-19-24-31-29)28-30-23-18-20-25-32-30/h17-20,22-25H,2-16,21,26-28H2,1H3 |
Clé InChI |
LGISBDHECCBNHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



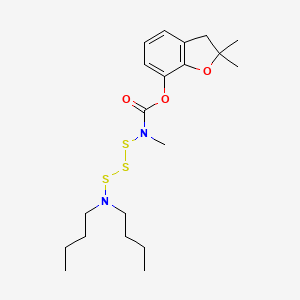


![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
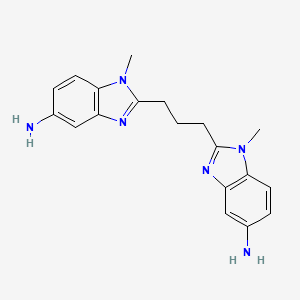
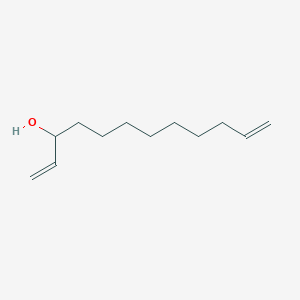
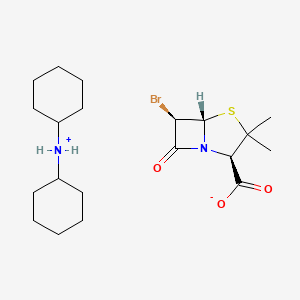
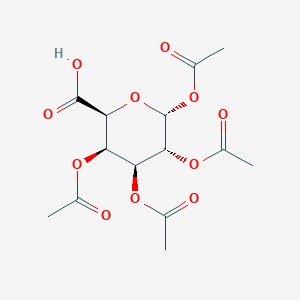

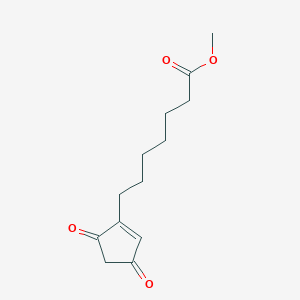
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
